molecular formula C21H17FN2O2S2 B2410322 3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 862825-60-3

3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2410322
CAS RN: 862825-60-3
M. Wt: 412.5
InChI Key: ZDJGPGXFEAQXGM-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can react with amines to form hydrazine derivatives . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy . .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Pyrimidine derivatives, closely related to the chemical structure , have shown potential in analgesic and anti-inflammatory applications. A study demonstrated that certain pyrimidine derivatives exhibit improved anti-inflammatory and analgesic activities. The nature of the substituent in the pyrimidine derivative plays a significant role in these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Antimicrobial Applications

In another research, pyrimidine derivatives were incorporated into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects. This suggests the potential use of such compounds in coatings for surfaces to prevent microbial growth (H. A. El‐Wahab et al., 2015).

Herbicidal Activity

A study on pyrazolo[3,4-d]pyrimidine-4-one derivatives, structurally similar to the compound , showed good inhibition activities against the root of certain plants, indicating potential herbicidal applications (Jin Luo et al., 2017).

Neurodegenerative and Neuropsychiatric Disease Treatment

3-Aminopyrazolo[3,4-d]pyrimidinones, a related class of compounds, were found to be potent inhibitors of phosphodiesterase 1 (PDE1), which could be effective in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Peng Li et al., 2016).

NMR Spectroscopy and Structural Studies

Bicyclic thiophene derivatives, which include similar compounds, have been studied using nuclear magnetic resonance (NMR) spectroscopy. These studies contribute to the understanding of structural and electronic properties of such compounds (T. Hirohashi, S. Inaba, & Hisao. Yamamoto, 1976).

Future Directions

The future directions in the research of pyrimidine derivatives could involve the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity . Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .

properties

IUPAC Name

3-(4-fluorophenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S2/c1-13-11-17-19(28-13)20(26)24(16-9-7-15(22)8-10-16)21(23-17)27-12-18(25)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJGPGXFEAQXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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